molecular formula C8H17NO2 B2512902 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine CAS No. 2248314-75-0

1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine

Cat. No.: B2512902
CAS No.: 2248314-75-0
M. Wt: 159.229
InChI Key: ZJSOJRNVZIWSIK-UHFFFAOYSA-N
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Description

1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is an organic compound characterized by a dioxane ring substituted with a dimethyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

    1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanol: Similar structure with an alcohol group instead of an amine.

    1-(6,6-Dimethyl-1,4-dioxan-2-yl)acetone: Contains a ketone group in place of the ethanamine side chain.

    1-(6,6-Dimethyl-1,4-dioxan-2-yl)propane: Features a propane chain instead of the ethanamine group.

Uniqueness: 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is unique due to its specific combination of a dioxane ring and an ethanamine side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSOJRNVZIWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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